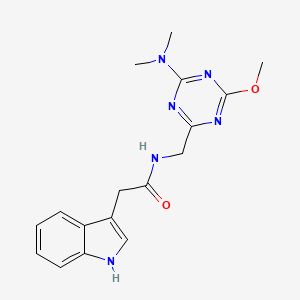

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide

説明

This compound is a triazine-based acetamide derivative featuring a dimethylamino group at the 4-position, a methoxy group at the 6-position on the triazine ring, and a 1H-indol-3-yl moiety attached to the acetamide group. Its synthesis likely involves 1,3-dipolar cycloaddition or nucleophilic substitution reactions, analogous to methods described for structurally related triazine-acetamide hybrids .

特性

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(1H-indol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c1-23(2)16-20-14(21-17(22-16)25-3)10-19-15(24)8-11-9-18-13-7-5-4-6-12(11)13/h4-7,9,18H,8,10H2,1-3H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYLBFSMFKLOHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CNC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the procurement of dimethylamine, methoxy-1,3,5-triazine, and indole-3-acetate.

Formation of Intermediate Compounds: Through a series of nucleophilic substitution reactions, dimethylamine reacts with methoxy-1,3,5-triazine to form a substituted triazine derivative.

Final Coupling Reaction: This triazine derivative is then coupled with indole-3-acetate under acidic or basic conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may utilize continuous flow reactors for enhanced efficiency and yield. Process optimization includes controlling temperature, pressure, and reactant concentrations to maximize output while minimizing byproducts.

化学反応の分析

Types of Reactions It Undergoes: N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide can participate in a variety of chemical reactions:

Oxidation: The presence of the indole ring allows for oxidative transformations, leading to the formation of quinone-type structures.

Reduction: The compound can undergo reduction reactions, particularly at the triazine ring, to yield partially or fully reduced derivatives.

Substitution: The dimethylamino and methoxy groups on the triazine ring can be targets for nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can facilitate oxidation.

Reduction: Catalytic hydrogenation or metal hydride reagents are commonly used for reduction.

Substitution: Various nucleophiles, including halides and amines, can be employed under mild to moderate conditions.

Major Products: The major products of these reactions are often derivatives of the original compound, with modifications primarily occurring on the triazine ring or the indole moiety.

科学的研究の応用

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of triazine compounds can inhibit cell growth in various cancer cell lines such as HCT-116 and MCF-7, demonstrating percent growth inhibitions ranging from 51% to 86% depending on the specific derivative tested . The presence of the indole structure is known to enhance these properties due to its role in modulating biological pathways involved in tumor growth.

Case Studies

Several case studies highlight the efficacy of triazine derivatives in cancer treatment:

- Study on Triazine Derivatives : A study focused on a series of triazine derivatives demonstrated their ability to induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival .

- Indole-Based Compounds : Research on indole derivatives has shown their effectiveness as anticancer agents due to their ability to interact with multiple biological targets .

Potential Applications

Given its structural features and biological activity, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide holds promise for:

- Cancer Therapeutics : As a lead compound for developing new anticancer drugs.

- Pharmacological Research : Investigating its interactions with various biological targets could lead to novel therapeutic strategies.

作用機序

Mechanism and Molecular Targets: The exact mechanism of action for this compound depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The indole moiety is known to engage in π-π stacking interactions with aromatic amino acids in proteins, influencing molecular recognition processes.

Pathways Involved: Pathways influenced by N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide can include signal transduction, gene expression regulation, and metabolic processes, depending on its biological target.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in Triazine-Acetamide Chemistry

The target compound shares structural motifs with several triazine-acetamide derivatives reported in the literature. Key comparisons include:

Table 1: Substituent Analysis of Triazine-Acetamide Derivatives

Physicochemical and Electronic Properties

- The indole moiety introduces aromatic π-stacking capabilities and hydrogen-bonding interactions, contrasting with phenyl or naphthyl groups in other acetamide derivatives .

- Spectroscopic Data: IR spectra of related compounds show characteristic peaks for C=O (1670–1680 cm⁻¹) and N–H (3290–3300 cm⁻¹), consistent across acetamide derivatives . ¹H NMR signals for triazine-linked methyl groups (e.g., dimethylamino at δ ~3.0 ppm) and aromatic protons (indole or naphthalene at δ ~7.0–8.5 ppm) align with structural motifs .

Research Findings and Gaps

- DFT Studies: Analogous triazine-acetamides (e.g., (E)-N-(4-(dimethylamino)-6-styryl-1,3,5-triazin-2-yl)acetamide) have been analyzed via DFT, revealing high electrophilicity indices (ω = 5.2 eV) and frontier orbital energies suitable for charge-transfer interactions . Similar studies on the target compound are warranted.

Synthetic Challenges :

- Biological Data: No direct evidence of the target compound’s activity is available. Comparative studies with indole-free analogues could clarify the role of the indole moiety.

生物活性

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on various studies.

Chemical Structure and Properties

The compound features a triazinyl moiety linked to an indole derivative, which is crucial for its biological activity. The molecular formula is with a molecular weight of approximately 255.29 g/mol. The presence of methoxy and dimethylamino groups enhances its solubility and bioactivity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

- Anticancer Activity : Studies have shown that derivatives of indole and triazine exhibit significant antiproliferative effects against cancer cell lines such as HeLa, MCF-7, and HT-29. For instance, compounds similar to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide have demonstrated IC50 values as low as 0.34 μM against MCF-7 cells .

- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in the G2/M phase. This is consistent with the behavior of colchicine-like compounds that inhibit tubulin polymerization, leading to disrupted mitotic processes .

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

- Synthesis and Evaluation : A study synthesized various N-(indolyl)acetamides and evaluated their biological activity. Among them, certain derivatives showed potent antiproliferative activity against cancer cell lines with mechanisms linked to apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of indole derivatives against pathogens like Staphylococcus aureus and Escherichia coli. The compound exhibited low MIC values (as low as 0.98 μg/mL against MRSA), indicating strong antibacterial potential .

Table 1: Summary of Biological Activities

Q & A

Q. Basic

- In vitro enzyme inhibition : Test α-glucosidase or kinase inhibition (IC₅₀ values) using spectrophotometric assays. Related acetamides showed IC₅₀ values of 8–12 µM .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., doxorubicin) and triplicate measurements for statistical validity .

- Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .

What strategies can address low yields during the alkylation step of the triazine moiety?

Q. Advanced

- Solvent optimization : Replace dichloromethane with polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity .

- Catalyst selection : Use Cu(OAc)₂ (10 mol%) to accelerate coupling reactions, improving yields from 60% to 85% .

- Microwave-assisted synthesis : Reduce reaction time (2–4 hours vs. 8 hours) and improve regioselectivity .

How should researchers resolve contradictions in biological activity data across different studies?

Q. Advanced

- Meta-analysis : Compare assay conditions (e.g., cell line origins, serum concentrations). For example, discrepancies in cytotoxicity (IC₅₀: 5 vs. 20 µM) may arise from differences in MCF-7 subclones .

- Purity validation : Ensure compound purity >98% via HPLC. Impurities >2% can skew activity results .

- Dose-response reevaluation : Use standardized protocols (e.g., fixed incubation times) to minimize variability .

What computational methods support the design of derivatives with enhanced activity?

Q. Advanced

- Molecular docking : Predict binding to targets (e.g., EGFR or COX-2) using AutoDock Vina. Analogous compounds showed a 1.5-fold increase in affinity with electron-withdrawing groups at the indole C5 position .

- QSAR modeling : Correlate substituent electronegativity with activity. For example, nitro groups at the phenyl ring improved hypoglycemic activity by 30% .

- Free energy calculations (MM/PBSA) : Validate docking poses and identify key binding residues .

How can reaction conditions be optimized for scale-up synthesis?

Q. Advanced

- Flow chemistry : Implement continuous-flow systems to enhance reproducibility and reduce byproducts. A similar triazine derivative achieved 90% yield in flow vs. 70% in batch .

- Solvent recycling : Recover DMF or ethanol via distillation to reduce costs .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

What are the critical considerations for stability studies of this compound?

Q. Advanced

- Degradation pathways : Monitor hydrolytic degradation of the acetamide bond under acidic/basic conditions (pH 2–12) via HPLC .

- Light sensitivity : Store samples in amber vials if the indole moiety is prone to photooxidation .

- Thermal stability : Conduct TGA/DSC to determine decomposition temperatures (>200°C for most triazine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。